molecular formula C5H8Cl2O B105391 4-Chloropentanoyl chloride CAS No. 63480-12-6

4-Chloropentanoyl chloride

Cat. No.: B105391
CAS No.: 63480-12-6
M. Wt: 155.02 g/mol
InChI Key: HCBIDLRKPXILPU-UHFFFAOYSA-N
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Description

4-Chloropentanoyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C5H8Cl2O and its molecular weight is 155.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Use in Pharmaceutical Intermediate Synthesis : 4-Chloropentanoyl chloride is utilized in the synthesis of pharmaceutical intermediates. It's crucial to monitor impurities in such compounds as they impact the quality of the final product. A GC-FID method was developed for analyzing low-level impurities in 5-chlorovaleroyl chloride, a related compound, which could be applicable to this compound as well (Tang et al., 2010).

  • Acylation of Azaindoles : This compound has been explored for its role in the acylation of azaindoles, a process vital for the synthesis of certain chemical compounds. The study found effective conditions for attaching acyl chlorides like this compound to azaindoles, which is significant for organic synthesis (Zhang et al., 2002).

  • Structural Studies in Argon Gas : In a unique application, the structure of pentanoyl chloride, a compound related to this compound, was studied in supersonic expansions of argon gas. This research provides insights into the molecular structure and behavior of such compounds (Powoski & Cooke, 2012).

  • Synthesis and NMR Analysis of Analogous Compounds : Research on 4-Chloro-3-chloromethylheptane and 1,2,4-trichloropentane, compounds similar to this compound, was conducted. These compounds, analyzed using 1H NMR, are models for structures in poly(vinyl chloride), enhancing understanding of PVC’s resonance region (Doan, Petiaud, & Llauro‐Darricades, 1989).

  • Application in Advanced Oxidation Processes : Studies have shown that compounds like this compound can be involved in advanced oxidation processes for water treatment and pollutant degradation. For instance, the degradation of 4-chlorophenol, a related compound, was studied to understand the effectiveness of certain catalysts in water treatment processes (Marković et al., 2015).

  • Electrochemical Applications : Electrochemical degradation of pollutants like 4-chlorophenol in chloride-rich wastewater was investigated using electrodes. This research is significant for understanding the treatment of wastewater containing compounds related to this compound (De Coster et al., 2017).

Safety and Hazards

4-Chloropentanoyl chloride is classified as a dangerous compound. It has been assigned the signal word “Danger” and is associated with the hazard statements H302 and H314 . These statements indicate that the compound is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Relevant Papers One relevant paper is titled "A practical synthesis for the key intermediate of apixaban" . This paper discusses the use of this compound in the synthesis of apixaban, a potent inhibitor of blood coagulation factor Xa . The paper presents a practical and efficient process for preparing the key intermediate of apixaban starting from inexpensive 4-chloronitrobenzene and piperidine .

Mechanism of Action

Target of Action

4-Chloropentanoyl chloride is a chemical compound with the molecular formula C5H8Cl2O . . It’s primarily used as an intermediate in chemical synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its reactivity can be affected by the pH of the environment, with more acidic conditions promoting its reactivity. Additionally, its stability can be affected by exposure to moisture, as acyl chlorides can react with water to form carboxylic acids and hydrochloric acid .

Biochemical Analysis

Biochemical Properties

It is known to be used in the synthesis of aminobenzo[a]quinolizines as long-lasting dipeptidyl peptidase IV inhibitors . This suggests that it may interact with enzymes such as dipeptidyl peptidase IV in biochemical reactions.

Temporal Effects in Laboratory Settings

It is known to be air and moisture sensitive , suggesting that its stability and degradation may be influenced by environmental conditions

Properties

IUPAC Name

4-chloropentanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2O/c1-4(6)2-3-5(7)8/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBIDLRKPXILPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30504127
Record name 4-Chloropentanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63480-12-6
Record name 4-Chloropentanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63480-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloropentanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloropentanoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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